molecular formula C4H3BrN2O2S B12973224 5-Bromopyrazine-2-sulfinic acid

5-Bromopyrazine-2-sulfinic acid

Cat. No.: B12973224
M. Wt: 223.05 g/mol
InChI Key: VFNWDHPDSWZHHK-UHFFFAOYSA-N
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Description

5-Bromopyrazine-2-sulfinic acid is a chemical compound characterized by the presence of a bromine atom and a sulfinic acid group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrazine-2-sulfinic acid typically involves the bromination of pyrazine derivatives followed by the introduction of the sulfinic acid group. One common method includes the use of bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent such as dichloromethane. The sulfinic acid group can be introduced through sulfonation reactions using reagents like sulfur dioxide and hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrazine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromopyrazine-2-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromopyrazine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The bromine atom and sulfinic acid group can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

IUPAC Name

5-bromopyrazine-2-sulfinic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-3-1-7-4(2-6-3)10(8)9/h1-2H,(H,8,9)

InChI Key

VFNWDHPDSWZHHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Br)S(=O)O

Origin of Product

United States

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